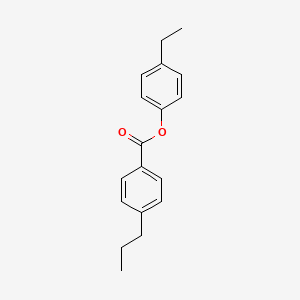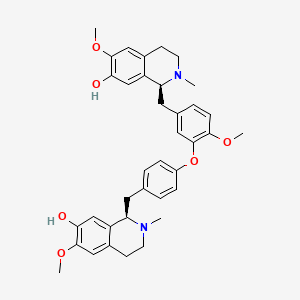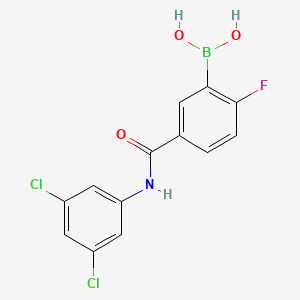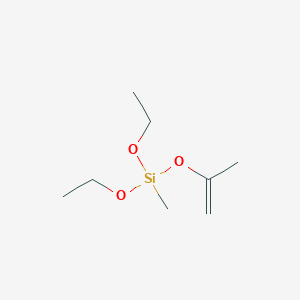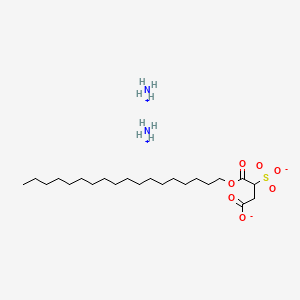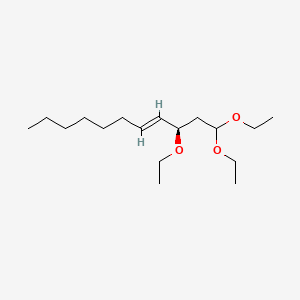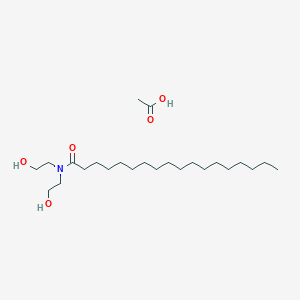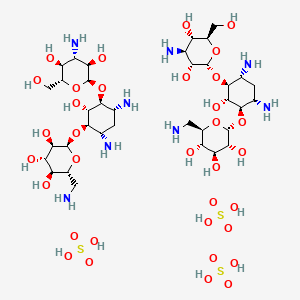![molecular formula C17H15Cl2NO B12647352 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride CAS No. 6638-93-3](/img/structure/B12647352.png)
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a 4-chloroanilino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride typically involves a multi-step process. One common method is the Betti reaction, which involves the condensation of 2-naphthol with 4-chloroaniline and formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Fluoroanilino)methyl]naphthalen-2-ol
- 1-[(4-Bromoanilino)methyl]naphthalen-2-ol
- 1-[(4-Iodoanilino)methyl]naphthalen-2-ol
Comparison: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is unique due to the presence of the chloro substituent, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Eigenschaften
CAS-Nummer |
6638-93-3 |
|---|---|
Molekularformel |
C17H15Cl2NO |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
1-[(4-chloroanilino)methyl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C17H14ClNO.ClH/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20;/h1-10,19-20H,11H2;1H |
InChI-Schlüssel |
ZIQZNJONWHYSNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


